molecular formula C16H14NO3S2- B13058047 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate

Cat. No.: B13058047
M. Wt: 332.4 g/mol
InChI Key: HXRTVZFEDFGRQK-UHFFFAOYSA-M
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate is a complex organic compound with the molecular formula C11H13NO3S2 It is known for its unique structure, which includes a benzothiopyran ring system and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate typically involves multiple steps. One common method includes the reaction of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with an appropriate amine, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate involves its interaction with specific molecular targets. The benzothiopyran ring system can interact with enzymes or receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate
  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate

Uniqueness

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate is unique due to its specific combination of a benzothiopyran ring and a benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

Molecular Formula

C16H14NO3S2-

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino]benzenesulfonate

InChI

InChI=1S/C16H15NO3S2/c1-11-6-7-15-12(10-11)13(8-9-21-15)17-14-4-2-3-5-16(14)22(18,19)20/h2-7,10H,8-9H2,1H3,(H,18,19,20)/p-1

InChI Key

HXRTVZFEDFGRQK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NC3=CC=CC=C3S(=O)(=O)[O-]

Origin of Product

United States

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